NVP-TNKS656

Beschreibung

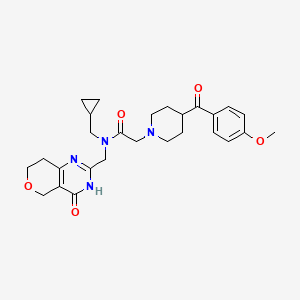

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O5/c1-35-21-6-4-19(5-7-21)26(33)20-8-11-30(12-9-20)16-25(32)31(14-18-2-3-18)15-24-28-23-10-13-36-17-22(23)27(34)29-24/h4-7,18,20H,2-3,8-17H2,1H3,(H,28,29,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGBNAYFDZEYBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NVP-TNKS656: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

NVP-TNKS656 has emerged as a highly potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. Its mechanism of action is centered on the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the core mechanism of NVP-TNKS656, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Inhibition of Tankyrase and Downregulation of Wnt/β-catenin Signaling

NVP-TNKS656 exerts its biological effects through the direct inhibition of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) superfamily.[1] These enzymes play a crucial role in the Wnt/β-catenin signaling cascade by targeting the destruction complex component, Axin, for ubiquitin-mediated degradation. By PARsylating (poly-ADP-ribosylating) Axin, tankyrases mark it for destruction by the proteasome.[1]

The inhibition of TNKS1 and TNKS2 by NVP-TNKS656 leads to the stabilization of Axin protein levels.[2] This, in turn, enhances the activity of the β-catenin destruction complex, which also comprises Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). The functional destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Consequently, the cytoplasmic and nuclear levels of β-catenin are reduced, preventing its translocation to the nucleus and its interaction with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This ultimately leads to the downregulation of Wnt target genes, such as Axin2, c-Myc, and Cyclin D1, which are critical for tumor cell proliferation and survival.[2][3]

Quantitative Data

The potency and selectivity of NVP-TNKS656 have been extensively characterized through various biochemical and cellular assays.

| Parameter | Enzyme/Assay | Value | Reference |

| IC₅₀ | TNKS1 | 15.5 nM | [4] |

| IC₅₀ | TNKS2 | 6 nM | [2][5][6][7][8] |

| Selectivity | Over PARP1 | >300-fold | [2][6][8] |

| Selectivity | Over PARP2 | >300-fold | [2][6][8] |

| IC₅₀ | Wnt Pathway (HEK293 STF Assay) | 3.5 nM | [5][7] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by NVP-TNKS656.

Caption: Experimental workflow for characterizing NVP-TNKS656.

Detailed Experimental Protocols

Tankyrase Auto-PARsylation Assay (Biochemical)

This assay quantitatively measures the catalytic activity of tankyrase enzymes.

Principle: The assay monitors the auto-poly-ADP-ribosylation of tankyrase by detecting the consumption of the substrate NAD⁺ or the formation of the product, nicotinamide, using quantitative liquid chromatography/mass spectrometry (LC-MS).[2]

Protocol:

-

Reaction Setup: Prepare a reaction mixture in a 384-well plate containing recombinant GST-tagged tankyrase 1 or 2 enzyme, biotinylated-NAD⁺, and varying concentrations of NVP-TNKS656 (typically in a dose-response format). The final reaction mixture usually contains a small percentage of DMSO (e.g., 2.5%) to ensure inhibitor solubility.[2]

-

Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

-

Quenching: Stop the reaction by adding a quenching solution, such as 10% formic acid.

-

Detection: Analyze the reaction mixture by LC-MS to quantify the amount of nicotinamide produced.

-

Data Analysis: Calculate the percent inhibition of tankyrase activity at each inhibitor concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

SuperTopFlash (STF) Reporter Gene Assay (Cellular)

This cell-based assay is used to measure the activity of the Wnt/β-catenin signaling pathway.

Principle: HEK293 cells are transiently transfected with a SuperTopFlash (STF) reporter plasmid, which contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. Activation of the Wnt/β-catenin pathway leads to the binding of the β-catenin/TCF/LEF complex to these sites, driving the expression of luciferase.

Protocol:

-

Cell Culture and Transfection: Plate HEK293 cells in a 96-well plate. Co-transfect the cells with the STF reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Wnt Stimulation: After transfection, stimulate the Wnt pathway by treating the cells with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).

-

Inhibitor Treatment: Concurrently with Wnt stimulation, treat the cells with a serial dilution of NVP-TNKS656. Include appropriate controls (vehicle and unstimulated cells).

-

Incubation: Incubate the cells for a defined period (e.g., 16-24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of Wnt signaling for each concentration of NVP-TNKS656 relative to the Wnt-stimulated control. Determine the IC₅₀ value from the dose-response curve.[9]

In Vivo Efficacy

In vivo studies have demonstrated the oral bioavailability and anti-tumor activity of NVP-TNKS656. In an MMTV-Wnt1 mouse xenograft model, oral administration of NVP-TNKS656 resulted in the stabilization of Axin1 protein and a significant reduction in the mRNA levels of the Wnt target gene, Axin2, by 70-80%.[2] Furthermore, in colorectal cancer patient-derived xenograft (PDX) models, NVP-TNKS656 was shown to decrease nuclear β-catenin levels and inhibit tumor growth.[2]

Conclusion

NVP-TNKS656 is a potent and selective inhibitor of tankyrase 1 and 2, acting as a powerful antagonist of the Wnt/β-catenin signaling pathway. Its well-defined mechanism of action, characterized by the stabilization of Axin and subsequent degradation of β-catenin, has been validated through a series of robust biochemical and cellular assays, and its anti-tumor efficacy has been demonstrated in preclinical in vivo models. These characteristics position NVP-TNKS656 as a valuable chemical probe for studying Wnt signaling and a promising therapeutic candidate for the treatment of Wnt-driven cancers. Further investigation and clinical development of tankyrase inhibitors like NVP-TNKS656 are warranted.[10][11][12]

References

- 1. oncotarget.com [oncotarget.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. NVP-TNKS656 | 1419949-20-4 | Gamma-secretase | MOLNOVA [molnova.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

NVP-TNKS656: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-TNKS656 is a highly potent, selective, and orally bioavailable small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in numerous cancers, making tankyrase an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of NVP-TNKS656, from its origins in structure-based drug design to its in vivo validation. Detailed experimental protocols, comprehensive quantitative data, and visual representations of its mechanism of action are presented to serve as a valuable resource for researchers in oncology and drug discovery.

Discovery of NVP-TNKS656: A Structure-Based Approach

The discovery of NVP-TNKS656 originated from the optimization of the known tankyrase inhibitor, XAV939.[1][2] While XAV939 demonstrated low nanomolar biochemical activity, it suffered from liabilities including poor selectivity against other PARP family members, low microsomal stability, and poor solubility.[3]

A structure-based design and structure-efficiency relationship (SER) approach, guided by lipophilic efficiency (LipE), was employed to overcome these limitations.[1][3] The core of XAV939 was optimized to a more stable dihydropyran motif.[1][4] This new core was then combined with elements from other screening hits, leading to the identification of NVP-TNKS656 (also referred to as compound 43 in the primary literature) as a novel three-pocket binder.[1][2] This strategic optimization resulted in a compound with significantly improved potency, selectivity, and physicochemical properties.[1]

Synthesis of NVP-TNKS656

The detailed, step-by-step synthesis of NVP-TNKS656 is typically found in the supplementary information of the primary research article. While the general synthetic strategy involved the modification of the XAV939 scaffold, the specific reaction conditions, and purification methods for NVP-TNKS656 are not available in the public domain search results at this time.

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

Tankyrase 1 and 2 are poly(ADP-ribose) polymerases (PARPs) that play a crucial role in the degradation of Axin1, a key component of the β-catenin destruction complex.[5] By poly(ADP-ribosyl)ating (PARsylating) Axin1, tankyrases mark it for ubiquitination and subsequent proteasomal degradation. This leads to the stabilization and nuclear translocation of β-catenin, and the subsequent activation of Wnt target genes that drive cell proliferation.

NVP-TNKS656 acts as a potent inhibitor of the catalytic activity of both TNKS1 and TNKS2.[5] By inhibiting tankyrase, NVP-TNKS656 prevents the degradation of Axin1, thereby stabilizing the β-catenin destruction complex.[5] This leads to the phosphorylation and subsequent degradation of β-catenin, ultimately downregulating Wnt pathway signaling.[5]

References

NVP-TNKS656: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

NVP-TNKS656 has emerged as a highly potent, selective, and orally bioavailable inhibitor of tankyrase (TNKS) enzymes, key players in the Wnt/β-catenin signaling pathway.[1][2][3] Its development, rooted in a meticulous structure-based design and the application of structure-efficiency relationships, offers valuable insights for medicinal chemists and pharmacologists. This guide provides a comprehensive overview of the structure-activity relationship (SAR), experimental methodologies, and the molecular context of NVP-TNKS656's action.

From Screening Hit to Potent Inhibitor: The Genesis of NVP-TNKS656

The development of NVP-TNKS656 began with the optimization of the initial hit, XAV939.[1][2] While XAV939 demonstrated low nanomolar biochemical activity, its core dihydropyran motif was targeted for improvement to enhance stability and efficiency.[1][2] Through a strategic combination of structure-based design and the utilization of lipophilic efficiency (LipE)-based structure-efficiency relationships, researchers systematically modified the lead compound. This iterative process involved combining structural elements from various screening hits, ultimately leading to the identification of NVP-TNKS656 as a novel three-pocket binder with a significantly improved profile.[1][2]

A critical modification involved replacing a fluorine atom with a methoxy group, which resulted in a highly potent and efficient inhibitor of both TNKS1 and TNKS2.[1] This substitution, along with other key structural changes, endowed NVP-TNKS656 with an enthalpy-driven thermodynamic signature of binding, favorable physicochemical properties, and high lipophilic efficiency, making it a suitable candidate for in vivo studies.[1][2]

Quantitative Analysis of NVP-TNKS656's Potency and Selectivity

The following tables summarize the key quantitative data that underscore the potency and selectivity of NVP-TNKS656 and its precursors.

Table 1: In Vitro Potency and Selectivity of NVP-TNKS656

| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (µM) | PARP2 IC50 (µM) |

| NVP-TNKS656 | - | 6 | >19 | 32 |

Data sourced from multiple references.[3][4][5]

Table 2: Cellular Activity and Physicochemical Properties of NVP-TNKS656

| Compound | Wnt Signaling IC50 (nM) | Measured logD | Lipophilic Efficiency (LipE) |

| NVP-TNKS656 | 3.5 | - | 7.0 |

Data sourced from multiple references.[1][5]

Deciphering the Mechanism: Key Experimental Protocols

The characterization of NVP-TNKS656 involved a series of robust biochemical and cellular assays. The detailed methodologies for these key experiments are outlined below.

Tankyrase Auto-Poly(ADP-ribosyl)ation (PARsylation) Assay

This biochemical assay is fundamental to determining the direct inhibitory effect of compounds on tankyrase enzymatic activity.

Principle: The assay measures the auto-PARsylation of tankyrase enzymes. The catalytic activity is monitored by the quantitative detection of nicotinamide, a byproduct of the PARP reaction, using liquid chromatography-mass spectrometry (LC-MS).[3]

Protocol:

-

The auto-PARsylation reactions are conducted at room temperature in 384-well Greiner flat-bottom plates.[3]

-

The final reaction mixture contains GST-TNKS1P or GST-TNKS2P enzyme (5 nM), along with PARP1 and PARP2 enzymes (5 nM and 2 nM, respectively, for selectivity profiling).[3]

-

Inhibitors, including NVP-TNKS656, are added at varying concentrations (typically ranging from 0.0001 to 18.75 µM) in a final concentration of 2.5% DMSO.[3]

-

The reaction is initiated and allowed to proceed for a defined period.

-

The reaction is then quenched, and the concentration of nicotinamide in the supernatant is measured by LC-MS.[3]

-

The percentage of inhibition is calculated relative to a control (no inhibitor) and a background (quenched at time zero).[3]

SuperTopFlash (STF) Reporter Gene Assay

This cell-based assay evaluates the ability of NVP-TNKS656 to inhibit the Wnt signaling pathway in a cellular context.

Principle: The assay utilizes HEK293 cells engineered with a Wnt-responsive SuperTopFlash (STF) luciferase reporter gene. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

HEK293 cells containing the STF reporter gene are seeded in appropriate multi-well plates.

-

The cells are treated with the test compound (NVP-TNKS656) at various concentrations.

-

Wnt signaling is induced by the addition of 20% Wnt3A conditioned medium (CM).[1]

-

After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The percentage of inhibition is calculated by comparing the luciferase signal in compound-treated cells to the signal in cells treated with Wnt3A CM alone (maximum signaling) and untreated cells (background).[1]

In Vivo Efficacy in MMTV-Wnt1 Mouse Xenograft Model

This preclinical animal model is crucial for assessing the in vivo activity and pharmacokinetic properties of NVP-TNKS656.

Principle: The MMTV-Wnt1 mouse model harbors a transgene that drives the expression of Wnt1 in the mammary gland, leading to tumor formation. This model is used to evaluate the ability of NVP-TNKS656 to modulate the Wnt pathway in a tumor setting.

Protocol:

-

MMTV-Wnt1 tumor-bearing athymic nude mice are used for the study.[3]

-

NVP-TNKS656 is administered orally (p.o.) at a specified dose (e.g., 350 mg/kg).[3]

-

At various time points post-administration, plasma and tumor tissue are collected.

-

Pharmacodynamic markers are assessed, such as the stabilization of Axin1 protein and the reduction of the Wnt/β-catenin target gene Axin2 mRNA levels.[3]

-

Pharmacokinetic parameters, including clearance, volume of distribution, and oral bioavailability, are also determined.[3]

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathway and experimental workflows central to understanding NVP-TNKS656.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of NVP-TNKS656.

Caption: Experimental workflow for the characterization of NVP-TNKS656.

Conclusion

NVP-TNKS656 stands as a testament to the power of rational drug design. Its development journey, from a moderately potent hit to a highly selective and orally active clinical candidate, provides a valuable case study for the optimization of enzyme inhibitors. The detailed SAR and robust experimental validation have not only elucidated the therapeutic potential of NVP-TNKS656 in Wnt-driven cancers but also offer a solid foundation for the future development of next-generation tankyrase inhibitors. The methodologies and data presented herein serve as a comprehensive resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of NVP-TNKS656: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. DSpace [repository.icr.ac.uk]

- 5. caymanchem.com [caymanchem.com]

NVP-TNKS656: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NVP-TNKS656, a potent and selective tankyrase inhibitor. It is intended to serve as a resource for researchers in oncology, cell biology, and drug discovery, offering detailed information on the compound's mechanism of action, key experimental data, and methodologies for its evaluation.

Introduction

NVP-TNKS656 is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) superfamily.[1] Tankyrases play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway, by targeting Axin for proteasomal degradation.[2] Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous cancers, making tankyrase an attractive therapeutic target.[2] NVP-TNKS656 was developed as a highly potent, selective, and orally bioavailable inhibitor of tankyrases, demonstrating significant potential for in vivo studies and therapeutic development.[1][3]

Mechanism of Action

NVP-TNKS656 exerts its biological effects primarily through the inhibition of the catalytic activity of TNKS1 and TNKS2. This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex. The accumulation of Axin facilitates the phosphorylation and subsequent degradation of β-catenin, thereby downregulating Wnt/β-catenin signaling.[4] This mechanism has been shown to be effective in preclinical models of Wnt-driven cancers.[4]

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of intervention by NVP-TNKS656.

Quantitative Data

The following tables summarize the key quantitative data for NVP-TNKS656, providing a basis for its biochemical and cellular activity, as well as its pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Assay Type | Reference |

| TNKS2 | 6 | Cell-free auto-PARsylation | [4][5] |

| PARP1 | >19,000 | Cell-free auto-PARsylation | [5] |

| PARP2 | 32 | Cell-free auto-PARsylation | [5] |

| Wnt Pathway | 3.5 | HEK293 STF Reporter Assay | [5] |

Note: The selectivity for TNKS2 over PARP1 and PARP2 is reported to be >300-fold.[4][6][7]

Table 2: Pharmacokinetic Parameters in Mice

| Dose (mg/kg, p.o.) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Bioavailability (%) | Reference |

| 30 | - | - | - | 32 | [7] |

| 100 | - | - | - | 53 | [7] |

| 350 | - | - | 515 (plasma), 325 (tumor) | - | [7] |

Note: NVP-TNKS656 displays low clearance and a moderate volume of distribution in mice.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of NVP-TNKS656.

Tankyrase Auto-PARsylation Assay (Biochemical)

This assay quantifies the enzymatic activity of tankyrase by measuring its auto-poly(ADP-ribosyl)ation.

Protocol:

-

Reaction Setup: In a 384-well plate, combine the following components:

-

NVP-TNKS656 at various concentrations (typically a serial dilution). A DMSO-only control is used for 100% activity.

-

Recombinant human GST-TNKS1P or GST-TNKS2P (final concentration of 5 nM). For selectivity assessment, use recombinant PARP1 (5 nM) and PARP2 (2 nM).[4]

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA, 1 mM DTT).

-

-

Initiation: Start the reaction by adding NAD+ to a final concentration of 50 µM.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Detection: The level of PARsylation is determined by quantifying the amount of nicotinamide produced, a byproduct of the PARP reaction, using LC-MS/MS.[4]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of NVP-TNKS656 relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

HEK293 SuperTopFlash (STF) Luciferase Reporter Gene Assay (Cellular)

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.

Protocol:

-

Cell Seeding: Seed HEK293 cells stably transfected with the SuperTopFlash (STF) luciferase reporter construct into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of NVP-TNKS656 or DMSO as a vehicle control.

-

Wnt Pathway Activation: After a short pre-incubation with the compound (e.g., 1 hour), stimulate the Wnt pathway by adding Wnt3a-conditioned medium (e.g., 20% v/v).[1] A set of wells should remain unstimulated to determine the background signal.[1]

-

Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of Wnt3a-induced signaling for each NVP-TNKS656 concentration.[1] The IC50 value is determined by non-linear regression analysis.[1]

MMTV-Wnt1 Mouse Xenograft Model (In Vivo)

This in vivo model is used to assess the efficacy of NVP-TNKS656 in a Wnt-driven tumor model.

Protocol:

-

Tumor Implantation: Subcutaneously implant tumor fragments from MMTV-Wnt1 transgenic mice into the flanks of immunocompromised mice (e.g., athymic nude mice).[7]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 200-300 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer NVP-TNKS656 orally at a specified dose (e.g., 350 mg/kg) and schedule.[4][5][7] The control group receives the vehicle.[7]

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Pharmacodynamic and Pharmacokinetic Analysis: At the end of the study, or at specified time points, collect tumor and plasma samples.

-

Pharmacodynamics: Analyze the tumor tissue for biomarkers of Wnt pathway inhibition, such as the stabilization of Axin1 protein and the reduction of Axin2 mRNA levels, using techniques like Western blotting and qRT-PCR, respectively.[4]

-

Pharmacokinetics: Determine the concentration of NVP-TNKS656 in plasma and tumor tissue using LC-MS/MS to assess drug exposure.[7]

-

Conclusion

NVP-TNKS656 is a valuable research tool for investigating the role of tankyrases and the Wnt/β-catenin signaling pathway in health and disease. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for in vivo studies aimed at validating tankyrase as a therapeutic target in various cancer models. The data and protocols presented in this guide are intended to support the scientific community in the further exploration and application of this promising inhibitor.

References

A Technical Guide to NVP-TNKS656: A Potent Tankyrase Inhibitor Modulating the Wnt Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key regulatory node in this pathway involves the tankyrase (TNKS) enzymes, which mediate the degradation of Axin, a central component of the β-catenin destruction complex. NVP-TNKS656 has emerged as a highly potent, selective, and orally active inhibitor of tankyrase, offering a promising therapeutic strategy to antagonize Wnt signaling. This technical guide provides an in-depth overview of the role of NVP-TNKS656 in the Wnt pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.

Introduction: The Wnt Signaling Pathway and the Role of Tankyrase

The canonical Wnt signaling pathway's activity is primarily determined by the cytoplasmic stability of β-catenin. In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation[1][2][3]. This keeps cytoplasmic β-catenin levels low, and Wnt target genes remain inactive.

Upon Wnt ligand binding to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inactivated[2][4][5]. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus, associates with TCF/LEF transcription factors, and activates the transcription of Wnt target genes, such as AXIN2[1][6].

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating this pathway[7][8]. TNKS enzymes poly(ADP-ribosyl)ate (PARylate) Axin, marking it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent proteasomal degradation[9]. By promoting the degradation of Axin, the concentration-limiting component of the destruction complex, tankyrases act as positive regulators of Wnt signaling[9][10][11].

NVP-TNKS656: Mechanism of Action

NVP-TNKS656 is a small molecule inhibitor that potently and selectively targets the catalytic activity of TNKS1 and TNKS2[6][12][13][14]. By inhibiting the PARP activity of tankyrases, NVP-TNKS656 prevents the PARylation of Axin[15]. This leads to the stabilization and accumulation of Axin, thereby enhancing the assembly and activity of the β-catenin destruction complex[6][10]. The reconstituted destruction complex effectively promotes the phosphorylation and degradation of β-catenin, thus reducing its nuclear translocation and inhibiting the transcription of Wnt target genes[6][12]. This mechanism makes NVP-TNKS656 a powerful antagonist of aberrant Wnt signaling in various cancer models[7][14].

Quantitative Data

NVP-TNKS656 demonstrates high potency against tankyrase enzymes and Wnt pathway signaling, with significant selectivity over other PARP family members.

Table 1: In Vitro Potency and Selectivity of NVP-TNKS656

| Target/Assay | IC50 Value | Notes | Reference |

| TNKS2 | 6 nM | Cell-free autoPARsylation assay. | [12][13][16] |

| TNKS1 | 16 nM | Cell-free autoPARsylation assay. | [17] |

| HEK293 STF Reporter | 3.5 nM | Wnt ligand-induced signaling assay. | [13][18] |

| PARP2 | 32 µM | Over 300-fold selectivity vs. TNKS2. | [16] |

| PARP1 | >19 µM | High selectivity vs. TNKS2. | [13] |

Table 2: In Vivo Pharmacodynamic Effects of NVP-TNKS656

| Model | Treatment | Effect | Reference |

| MMTV-Wnt1 Mouse Xenograft | Single oral dose of 350 mg/kg | 70-80% reduction in Axin2 mRNA levels in tumors. | [6][12] |

| MMTV-Wnt1 Mouse Xenograft | Single oral dose of 350 mg/kg | Stabilization of Axin1 protein in tumors. | [6][12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key assays used to characterize NVP-TNKS656.

Tankyrase AutoPARsylation Assay (In Vitro)

This assay measures the catalytic activity of tankyrase enzymes by quantifying the production of nicotinamide, a byproduct of the PARylation reaction, using liquid chromatography-mass spectrometry (LC-MS).

Protocol:

-

Reaction Setup: All reactions are performed at room temperature in 384-well plates.

-

Compound Preparation: Prepare serial dilutions of NVP-TNKS656 (or other inhibitors) in DMSO. The final concentration in the assay typically ranges from 0.1 nM to 18.75 µM, with a final DMSO concentration of 2.5%.

-

Enzyme Mix: Prepare a reaction mixture containing purified recombinant GST-tagged TNKS1 or TNKS2 enzyme (e.g., 5 nM final concentration) in an appropriate assay buffer.

-

Initiation: Start the reaction by adding the substrate, β-NAD+ (e.g., 250 µM).

-

Incubation: Incubate the reaction for a defined period.

-

Quenching: Stop the reaction using a suitable quenching solution.

-

Detection: Measure the concentration of nicotinamide in the reaction supernatant using LC-MS.

-

Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO) and a background control (no enzyme). Plot the data and determine the IC50 value using a suitable curve-fitting model.[6][12][19][20]

HEK293 SuperTopFlash (STF) Reporter Gene Assay (Cell-Based)

This cell-based assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

Protocol:

-

Cell Culture: Culture HEK293 cells stably or transiently transfected with the STF luciferase reporter plasmid.

-

Seeding: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of NVP-TNKS656.

-

Wnt Stimulation: Induce Wnt signaling by adding Wnt3A-conditioned medium (e.g., 20% final concentration). Include control wells with no Wnt3A stimulation to determine background signal.

-

Incubation: Incubate the cells for 16-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the percent inhibition relative to the maximum Wnt-induced signal (Wnt3A stimulation without inhibitor) and the background signal (no Wnt3A). Determine the IC50 value from the dose-response curve.[6]

MMTV-Wnt1 Mouse Xenograft Model (In Vivo)

This in vivo model is used to assess the oral activity and pharmacodynamic effects of NVP-TNKS656 on a Wnt-driven tumor.

Protocol:

-

Animal Model: Use athymic female nude mice.

-

Tumor Implantation: Implant tumor fragments (e.g., 3x3x3 mm³) from an MMTV-Wnt1 tumor-bearing mouse subcutaneously.

-

Tumor Growth: Allow tumors to grow to a specified size (e.g., 250-300 mm³).

-

Dosing: Administer a single oral dose of NVP-TNKS656 (e.g., 350 mg/kg) or vehicle control to cohorts of mice. The vehicle may consist of a formulation like 4% HCl, 10% propylene glycol, 20% Solutol HS15, and 60.5% D5W.[6][16]

-

Time Course: Euthanize mice at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours).

-

Sample Collection: Collect blood via cardiac puncture to prepare plasma and excise tumors. Snap-freeze tumor samples at -80°C for pharmacodynamic analysis.

-

Pharmacodynamic Analysis:

Conclusion

NVP-TNKS656 is a well-characterized, potent, and selective inhibitor of tankyrase that effectively modulates the Wnt signaling pathway by stabilizing Axin. Its demonstrated in vitro and in vivo activity provides a strong rationale for its use as a chemical probe to investigate Wnt pathway biology and as a lead compound for the development of targeted cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Identification of NVP-TNKS656: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One [journals.plos.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. NVP-TNKS656 | 1419949-20-4 | Gamma-secretase | MOLNOVA [molnova.com]

- 19. selleck.co.jp [selleck.co.jp]

- 20. NVP‐TNKS656 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Target Validation of NVP-TNKS656 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of NVP-TNKS656, a potent and selective inhibitor of Tankyrase (TNKS) enzymes, in the context of cancer therapy. This document details the inhibitor's mechanism of action, presents key quantitative data from validation studies, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction: Tankyrase as a Therapeutic Target in Oncology

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] They play a crucial role in various cellular processes, including telomere homeostasis, mitotic spindle formation, and glucose metabolism.[2] Critically, tankyrases are key positive regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, most notably in colorectal cancer.[1][3] The aberrant activation of this pathway leads to uncontrolled cell proliferation and tumor growth, making its components attractive targets for therapeutic intervention.[1] NVP-TNKS656 was developed as a highly potent, selective, and orally bioavailable small molecule inhibitor targeting both TNKS1 and TNKS2.[4][5][6]

Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

NVP-TNKS656 exerts its anti-cancer effects primarily by inhibiting the catalytic activity of TNKS1/2. In the canonical Wnt signaling pathway, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) targets the transcriptional co-activator β-catenin for proteasomal degradation. Tankyrase promotes the PARsylation (poly-ADP-ribosylation) of Axin, which marks it for ubiquitination and subsequent degradation.[7] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes that drive cell proliferation.

NVP-TNKS656 binds to the catalytic PARP domain of tankyrases, inhibiting their enzymatic activity.[4] This inhibition prevents Axin PARsylation, leading to the stabilization of the destruction complex.[4][8] A functional destruction complex can then effectively sequester and promote the degradation of β-catenin, thereby blocking the downstream signaling cascade and suppressing the growth of Wnt-dependent cancers.[8]

Quantitative Validation Data

The efficacy and selectivity of NVP-TNKS656 have been rigorously quantified through biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of NVP-TNKS656

| Target Enzyme | Assay Type | IC₅₀ Value | Selectivity vs. PARP1 | Selectivity vs. PARP2 | Reference |

| TNKS1 | AutoPARsylation | 15.5 nM | >5000-fold | >5000-fold | [9] |

| TNKS2 | AutoPARsylation | 6 nM | >300-fold | >300-fold | [10][11][12] |

| PARP1 | AutoPARsylation | >19 µM | - | - | [10] |

| PARP2 | AutoPARsylation | 32 µM | - | - | [12] |

Table 2: Cellular Activity of NVP-TNKS656

| Cell Line | Assay Type | IC₅₀ Value | Effect Measured | Reference |

| HEK293 | STF Reporter | 3.5 nM | Inhibition of Wnt3a-induced signaling | [10][13] |

| DLD-1 | Apoptosis Assay | No significant apoptosis alone | Sensitizes cells to FOXO3A-induced apoptosis | [14] |

| HT29 | Apoptosis Assay | No significant apoptosis alone | Sensitizes cells to FOXO3A-induced apoptosis | [14] |

Table 3: In Vivo Pharmacodynamic and Efficacy Data

| Animal Model | Dosing | Pharmacodynamic Marker | Result | Reference |

| MMTV-Wnt1 Tumor Mice | 350 mg/kg (single oral dose) | Axin1 Protein Levels | Stabilization of Axin1 protein | [4] |

| MMTV-Wnt1 Tumor Mice | 350 mg/kg (single oral dose) | Axin2 mRNA Expression | 70-80% reduction | [4][10][11] |

| Colorectal Cancer PDX | Not specified | Nuclear β-catenin | Reduction in nuclear β-catenin | [14] |

| Colorectal Cancer PDX | Not specified | Tumor Growth | Repression of tumor growth | [14] |

Experimental Protocols for Target Validation

A robust validation of a targeted inhibitor like NVP-TNKS656 involves a multi-step workflow, from initial biochemical assays to cellular and in vivo models.

Tankyrase Auto-PARsylation Assay (Biochemical)

This assay directly measures the enzymatic activity of TNKS1/2 and its inhibition by NVP-TNKS656.

-

Objective: To determine the IC₅₀ of NVP-TNKS656 against purified TNKS1 and TNKS2 enzymes.

-

Principle: Tankyrase enzymes auto-PARsylate themselves using NAD+ as a substrate, releasing nicotinamide as a byproduct. The amount of nicotinamide produced is proportional to enzyme activity and can be quantified by Liquid Chromatography/Mass Spectrometry (LC-MS).[4][11]

-

Methodology:

-

Reactions are performed in 384-well plates.

-

The reaction mixture contains purified recombinant GST-TNKS1 or GST-TNKS2 enzyme (e.g., 5 nM final concentration), NAD+, and buffer.[4]

-

NVP-TNKS656 is added in a series of dilutions (e.g., from 0.1 nM to 18.75 µM) with a constant DMSO concentration (e.g., 2.5%).[4][11]

-

The reaction is initiated and incubated at room temperature.

-

The reaction is quenched, and the supernatant is analyzed by LC-MS to quantify nicotinamide concentration.[4]

-

Percent inhibition is calculated relative to a vehicle (DMSO) control, and IC₅₀ curves are generated.[4]

-

The same protocol is used for PARP1 and PARP2 to determine selectivity.

-

SuperTopFlash (STF) Reporter Assay (Cellular)

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.

-

Objective: To determine the cellular potency (IC₅₀) of NVP-TNKS656 in inhibiting Wnt pathway signaling.

-

Principle: HEK293 cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF promoter, which is activated by β-catenin. Inhibition of the pathway by NVP-TNKS656 results in a decreased luciferase signal.[4]

-

Methodology:

-

HEK293 cells stably expressing the STF reporter are seeded in multi-well plates.

-

Cells are treated with a serial dilution of NVP-TNKS656.

-

Wnt signaling is induced using Wnt3a conditioned media.[4]

-

After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Percent inhibition is calculated relative to the maximal signal induced by Wnt3a media minus the background signal (no Wnt3a).[4]

-

IC₅₀ curves are generated from the dose-response data.

-

Western Blot for Axin Stabilization

This assay provides direct evidence of target engagement in cells.

-

Objective: To visually confirm that NVP-TNKS656 treatment leads to the stabilization of Axin protein.

-

Principle: By inhibiting Tankyrase-mediated PARsylation and subsequent degradation of Axin, NVP-TNKS656 causes Axin protein levels to increase. This can be detected by Western Blot.

-

Methodology:

-

Wnt-dependent cancer cells (e.g., SW480, DLD1) are treated with varying concentrations of NVP-TNKS656 or a vehicle control for a specified time.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentrations are quantified (e.g., via BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for Axin1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. An increase in the Axin1 band intensity relative to the loading control indicates target engagement.

-

In Vivo Pharmacodynamic & Efficacy Studies

These studies validate the activity of NVP-TNKS656 in a whole-organism context.

-

Objective: To confirm target engagement and assess anti-tumor efficacy in animal models.

-

Model: MMTV-Wnt1 tumor-bearing mice or patient-derived xenograft (PDX) models of colorectal cancer are commonly used.[4][14]

-

Methodology (Pharmacodynamics):

-

Methodology (Efficacy):

-

Once tumors reach a specified size, mice are randomized into vehicle and treatment groups.

-

NVP-TNKS656 is administered orally on a defined schedule (e.g., once daily).

-

Tumor volume and body weight are measured regularly.

-

Efficacy is determined by comparing the tumor growth inhibition in the treated group versus the vehicle group.

-

Conclusion

The comprehensive validation of NVP-TNKS656 demonstrates its role as a potent, selective, and orally active inhibitor of the Tankyrase enzymes. Biochemical assays confirm its high potency against TNKS1/2 with excellent selectivity over other PARP family members.[9][10][11] Cellular assays validate its mechanism by showing potent inhibition of Wnt/β-catenin signaling and stabilization of the key target protein, Axin.[4][10] Finally, in vivo studies in relevant cancer models confirm that oral administration of NVP-TNKS656 leads to the modulation of downstream pharmacodynamic markers and results in the repression of tumor growth.[4][14] These data provide a robust validation of Tankyrase as a therapeutic target in Wnt-driven cancers and establish NVP-TNKS656 as a promising clinical candidate.

References

- 1. Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tankyrase inhibitors as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of NVP-TNKS656: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NVP‐TNKS656 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. axonmedchem.com [axonmedchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. NVP-TNKS656 | 1419949-20-4 | Gamma-secretase | MOLNOVA [molnova.com]

- 14. aacrjournals.org [aacrjournals.org]

In Vitro Characterization of NVP-TNKS656: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of NVP-TNKS656, a potent and selective inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. This document details the biochemical and cellular activities of NVP-TNKS656, provides in-depth experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of NVP-TNKS656.

Table 1: Biochemical Potency and Selectivity of NVP-TNKS656

| Target | IC50 (nM) | Selectivity vs. TNKS2 |

| TNKS1 | 16 | ~2.7-fold |

| TNKS2 | 6 | - |

| PARP1 | >19,000 | >3167-fold |

| PARP2 | 32,000 | >5333-fold |

Data sourced from publicly available information.[1]

Table 2: Cellular Activity of NVP-TNKS656

| Cell Line | Assay Type | IC50 (nM) |

| HEK293 | Wnt/β-catenin Pathway Reporter Assay (STF) | 3.5 |

Data sourced from publicly available information.

Key Signaling Pathway and Mechanism of Action

NVP-TNKS656 exerts its effects by inhibiting the enzymatic activity of tankyrase 1 and 2. These enzymes play a crucial role in the Wnt/β-catenin signaling pathway by targeting Axin, a key component of the β-catenin destruction complex, for PARsylation and subsequent proteasomal degradation. By inhibiting tankyrase, NVP-TNKS656 stabilizes Axin levels, leading to the enhanced degradation of β-catenin and the suppression of Wnt target gene transcription. This mechanism is particularly relevant in cancers with aberrant Wnt pathway activation.

Experimental Protocols

Detailed methodologies for the in vitro characterization of NVP-TNKS656 are provided below.

Tankyrase Auto-PARsylation Biochemical Assay

This assay quantifies the enzymatic activity of TNKS1 and TNKS2 by measuring the formation of nicotinamide, a byproduct of the PARsylation reaction, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Recombinant human GST-tagged TNKS1 and TNKS2 (catalytic domain)

-

Recombinant human PARP1 and PARP2 (for selectivity profiling)

-

NAD+ (substrate)

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA, 1 mM DTT

-

NVP-TNKS656 compound series (e.g., 10 mM stock in DMSO)

-

Quenching Solution: Acetonitrile with an internal standard (e.g., 13C-nicotinamide)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of NVP-TNKS656 in DMSO. Further dilute the compounds in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

-

Enzyme Preparation: Dilute the tankyrase enzymes (TNKS1 and TNKS2) and PARP enzymes (for selectivity) to the desired final concentration in the assay buffer. A typical final concentration is in the low nanomolar range (e.g., 2-5 nM).

-

Assay Reaction:

-

Add the diluted NVP-TNKS656 or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the diluted enzyme to each well.

-

Initiate the reaction by adding NAD+ to a final concentration of, for example, 50 µM.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Sample Preparation for LC-MS: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate nicotinamide from other reaction components.

-

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transition: Monitor the specific precursor-to-product ion transition for nicotinamide (e.g., m/z 123 -> 80) and the internal standard.

-

-

-

Data Analysis: Calculate the percent inhibition for each NVP-TNKS656 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Wnt/β-catenin Pathway Cellular Reporter Assay

This cell-based assay measures the inhibition of Wnt pathway signaling in response to NVP-TNKS656 using a HEK293 cell line stably expressing a TCF/LEF-responsive luciferase reporter (SuperTopFlash - STF).

Materials:

-

HEK293-STF cells

-

Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Wnt3a-conditioned medium or recombinant Wnt3a protein.

-

NVP-TNKS656 compound series.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293-STF cells into 96-well plates at a density of approximately 20,000-40,000 cells per well and allow them to attach overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of NVP-TNKS656 for a short pre-incubation period (e.g., 1-2 hours).

-

Wnt Pathway Stimulation: Add Wnt3a-conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway. Include control wells with no Wnt stimulation.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period (e.g., 5-10 minutes) to allow for cell lysis and signal stabilization.

-

-

Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase signal to a cell viability readout if necessary. Calculate the percent inhibition of Wnt signaling for each NVP-TNKS656 concentration relative to the Wnt-stimulated control. Determine the IC50 value using a dose-response curve.

Axin1 Stabilization Assay (Western Blot)

This assay provides evidence of target engagement in a cellular context by detecting the stabilization of Axin1 protein levels following treatment with NVP-TNKS656.

Materials:

-

A suitable cancer cell line with an active Wnt pathway (e.g., SW480, DLD-1).

-

Cell Culture Medium.

-

NVP-TNKS656.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary Antibodies: Rabbit anti-Axin1, Mouse anti-β-actin (loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of NVP-TNKS656 for a specified time (e.g., 8-24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Axin1 (at the recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities for Axin1 and normalize them to the loading control (β-actin). A dose-dependent increase in the Axin1 band intensity indicates target engagement by NVP-TNKS656.

In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a tankyrase inhibitor like NVP-TNKS656.

References

NVP-TNKS656: A Technical Guide to its Selectivity Profile Against PARP Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-TNKS656 is a highly potent and selective inhibitor of the tankyrase enzymes, TNKS1 and TNKS2, which are members of the poly(ADP-ribose) polymerase (PARP) superfamily.[1][2] Tankyrases play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[3] NVP-TNKS656 has emerged as a valuable tool for studying the biological functions of tankyrases and as a potential therapeutic agent. This technical guide provides an in-depth overview of the selectivity profile of NVP-TNKS656 against PARP enzymes, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Selectivity Profile of NVP-TNKS656

NVP-TNKS656 exhibits remarkable selectivity for tankyrase enzymes over other members of the PARP family, particularly the well-studied PARP1 and PARP2. This high degree of selectivity is critical for minimizing off-target effects and for precisely dissecting the biological roles of tankyrases.

Quantitative Inhibition Data

The inhibitory activity of NVP-TNKS656 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against TNKS2 and significant selectivity over PARP1 and PARP2.

| Enzyme | IC50 (nM) | Selectivity vs. TNKS2 |

| TNKS2 | 6 | - |

| PARP1 | >1900 | >317-fold |

| PARP2 | >1900 | >317-fold |

Table 1: IC50 values of NVP-TNKS656 against selected PARP enzymes. Data compiled from multiple sources indicating >300-fold selectivity against PARP1 and PARP2.[1]

Note: A comprehensive selectivity profile of NVP-TNKS656 against all 17 members of the human PARP family is not extensively available in the public domain. The provided data focuses on the most characterized interactions.

Experimental Protocols

The determination of the selectivity profile of NVP-TNKS656 relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in its characterization.

Tankyrase Auto-PARsylation Assay (Biochemical Assay)

This assay quantifies the catalytic activity of tankyrase enzymes by measuring the product of the auto-poly(ADP-ribosyl)ation (PARsylation) reaction.

Principle: The enzymatic activity of tankyrases results in the transfer of ADP-ribose from the substrate NAD+ to the enzyme itself, releasing nicotinamide. The amount of nicotinamide produced is directly proportional to the enzyme's activity and can be quantified by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Recombinant human GST-TNKS1 or GST-TNKS2 enzyme

-

NVP-TNKS656 (or other inhibitors)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA)

-

Quenching Solution (e.g., Acetonitrile with an internal standard)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of NVP-TNKS656 in DMSO.

-

Dispense the diluted inhibitor or DMSO (vehicle control) into the wells of a 384-well plate.

-

Add the recombinant tankyrase enzyme to each well.

-

Initiate the reaction by adding a solution of NAD+.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS analysis.

-

Quantify the amount of nicotinamide in each sample by LC-MS.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.

Wnt/β-catenin Signaling Pathway Cellular Assay (SuperTopFlash Reporter Assay)

This cell-based assay measures the effect of NVP-TNKS656 on the Wnt/β-catenin signaling pathway.[2]

Principle: Tankyrase inhibition stabilizes Axin, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin and a subsequent decrease in the transcription of Wnt target genes. The SuperTopFlash (STF) reporter system contains a luciferase gene under the control of a promoter with TCF/LEF binding sites, which are activated by β-catenin.

Materials:

-

HEK293 cells (or other suitable cell line)

-

SuperTopFlash reporter plasmid

-

Wnt3a conditioned medium (or recombinant Wnt3a)

-

NVP-TNKS656

-

Cell culture reagents

-

Luciferase assay reagent

Procedure:

-

Co-transfect HEK293 cells with the SuperTopFlash reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After transfection, seed the cells into a 96-well plate.

-

Treat the cells with serial dilutions of NVP-TNKS656 for a specified time.

-

Stimulate the Wnt pathway by adding Wnt3a conditioned medium.

-

After stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of Wnt signaling for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of NVP-TNKS656's mechanism of action.

Wnt/β-catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of tankyrase. In the "Wnt OFF" state, the destruction complex phosphorylates β-catenin, targeting it for degradation. Tankyrases contribute to this by promoting the degradation of Axin. In the "Wnt ON" state, the destruction complex is inhibited, allowing β-catenin to accumulate and activate target gene expression. NVP-TNKS656 inhibits tankyrase, leading to Axin stabilization and subsequent β-catenin degradation, thus inhibiting the pathway.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of NVP-TNKS656.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of an inhibitor using a biochemical assay.

Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

NVP-TNKS656 is a potent and highly selective inhibitor of tankyrase enzymes, demonstrating minimal activity against PARP1 and PARP2. This selectivity makes it an invaluable chemical probe for elucidating the specific functions of tankyrases in cellular signaling, particularly in the context of the Wnt/β-catenin pathway. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of NVP-TNKS656 and other selective PARP inhibitors, which hold significant promise for the development of targeted cancer therapies.

References

An In-depth Technical Guide to the Early Preclinical Studies of NVP-TNKS656

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data for NVP-TNKS656, a potent and selective tankyrase inhibitor. The information presented herein is collated from foundational studies and is intended to serve as a detailed resource for researchers in the fields of oncology, drug discovery, and molecular biology.

Core Compound Profile

NVP-TNKS656 is a novel, orally bioavailable small molecule inhibitor of tankyrase (TNKS) 1 and 2, which are members of the poly(ADP-ribose) polymerase (PARP) enzyme family.[1] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers.[1][2] By inhibiting tankyrase, NVP-TNKS656 stabilizes the β-catenin destruction complex, leading to the suppression of Wnt-driven oncogenic signaling.[3]

Quantitative In Vitro Activity

The inhibitory activity of NVP-TNKS656 was assessed through a series of biochemical and cellular assays. The data highlights the compound's high potency and selectivity for tankyrases over other PARP family members.

Table 1: Biochemical Inhibitory Activity of NVP-TNKS656

| Target | IC50 (nM) | Selectivity vs. TNKS2 |

| TNKS2 | 6 | - |

| TNKS1 | - | Potent Inhibition |

| PARP1 | >19,000 | >3,167-fold |

| PARP2 | 32 | >5-fold |

Data sourced from biochemical assays measuring PARP catalytic activity.[3][4]

Table 2: Cellular Activity of NVP-TNKS656

| Assay | Cell Line | IC50 (nM) |

| SuperTopFlash (STF) Reporter Gene Assay | HEK293 | 3.5 |

This assay measures the inhibition of Wnt ligand-induced signaling.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of NVP-TNKS656 were evaluated in preclinical rodent models to assess its potential for in vivo applications.

Table 3: Pharmacokinetic Parameters of NVP-TNKS656 in Mice

| Parameter | Value | Dosing |

| Oral Bioavailability (F) | 53% | 100 mg/kg |

| Clearance (CL) | 10 mL/min/kg | Intravenous |

| Volume of Distribution (Vd) | 0.6 L/kg | Intravenous |

| Half-life (t1/2) | 1.3 hours | Intravenous |

| Plasma Exposure (AUC0-24h) | 515 µM·h | 350 mg/kg, p.o. |

| Tumor Exposure (AUC0-24h) | 325 µM·h | 350 mg/kg, p.o. |

Data obtained from studies in mice.[5][6]

Table 4: Pharmacokinetic Parameters of NVP-TNKS656 in Rats

| Parameter | Value | Dosing |

| Oral Bioavailability (F) | 46% | Oral administration |

| Clearance (CL) | 12 mL/min/kg | Intravenous |

Data obtained from studies in Sprague-Dawley rats.[7]

Experimental Protocols

Tankyrase AutoPARsylation Assay (Biochemical)

This assay quantitatively measures the catalytic activity of PARP enzymes.

-

Platform: 384-well Greiner flat-bottom plates.

-

Reaction Mixture: The final reaction mixture contains 2.5% DMSO and the test inhibitor at concentrations ranging from 0.0001 to 18.75 μM.[3]

-

Enzymes: Recombinant GST-tagged TNKS1-P and TNKS2-P, as well as PARP1 and PARP2, are used at final concentrations of 5 nM, 5 nM, 5 nM, and 2 nM, respectively.[3]

-

Detection: The reaction is monitored by the quantitative detection of nicotinamide, a byproduct of the PARsylation reaction, using liquid chromatography/mass spectrometry (LC-MS).[3]

-

Data Analysis: The percent inhibition is calculated using the formula: ((Control - Sample) / (Control - Background)) x 100. The "Control" represents wells with no inhibitor, and "Background" represents wells where the reaction was quenched at time zero.[3]

SuperTopFlash (STF) Reporter Gene Assay (Cellular)

This cell-based assay is used to determine a compound's ability to inhibit the Wnt signaling pathway.

-

Cell Line: HEK293 cells stably expressing a Wnt-responsive SuperTopFlash (STF) luciferase reporter gene.[3]

-

Stimulation: Wnt signaling is induced by treating the cells with 20% Wnt3A conditioned medium.[3]

-

Inhibitor Treatment: Cells are co-treated with the Wnt3A conditioned medium and varying concentrations of the test compound.

-

Detection: The activity of the luciferase reporter is measured to quantify the level of Wnt pathway activation.

-

Data Analysis: The percent inhibition is calculated as: ((Maximum Wnt-induced signaling - Sample) / (Maximum Wnt-induced signaling - Background)) x 100. "Maximum Wnt-induced signaling" is the signal in the absence of the inhibitor, and "Background" is the signal in the absence of Wnt3A stimulation.[3]

MMTV-Wnt1 Mouse Xenograft Model (In Vivo)

This in vivo model is utilized to assess the efficacy of Wnt pathway inhibitors in a tumor-bearing animal model.

-

Animal Model: Athymic female nude mice.[6]

-

Tumor Implantation: Tumor fragments (3x3x3 mm³) from an MMTV-Wnt1 tumor-bearing mouse are implanted subcutaneously. Tumors are grown to a size of approximately 250-300 mm³.[6]

-

Dosing: NVP-TNKS656 is administered as a single oral dose of 350 mg/kg. The vehicle control consists of 4% HCl:10% propylene glycol:20% Solutol HS15:60.5% D5W:0.5% NaOH.[6]

-

Pharmacodynamic Analysis: At various time points post-dosing (0.5, 1, 2, 4, 8, 16, and 24 hours), blood and tumor tissues are collected.[6]

-

Endpoint: The primary endpoint is the modulation of the Wnt/β-catenin target gene, Axin2, measured by mRNA levels. In the study, NVP-TNKS656 treatment resulted in a 70-80% reduction in Axin2 mRNA levels in the tumor tissue.[3]

Visualized Mechanisms and Workflows

NVP-TNKS656 Mechanism of Action in the Wnt/β-catenin Pathway

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of NVP-TNKS656: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipexogen.com [lipexogen.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. researchgate.net [researchgate.net]

Determining NVP-TNKS656 IC50: A Technical Guide to Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical assays utilized to determine the half-maximal inhibitory concentration (IC50) of NVP-TNKS656, a potent and selective inhibitor of Tankyrase (TNKS). The document outlines the core experimental protocols, presents quantitative data in a structured format, and includes detailed diagrams of the relevant signaling pathway and experimental workflow.

NVP-TNKS656 is a highly selective inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3][4][5] Dysregulation of this pathway is implicated in various cancers, making Tankyrase an attractive therapeutic target.[6] Accurate determination of the IC50 value of inhibitors like NVP-TNKS656 is fundamental for their preclinical and clinical development.

Quantitative Data Summary

The inhibitory activity of NVP-TNKS656 against Tankyrase enzymes and its selectivity over other Poly (ADP-ribose) polymerases (PARPs) have been quantified in various studies. The following table summarizes the reported IC50 values.

| Target Enzyme | Assay Type | IC50 (nM) | Selectivity vs. PARP1 | Selectivity vs. PARP2 | Reference |

| TNKS1 | Cell-free autoPARsylation | 16 | >300-fold | >300-fold | [7] |

| TNKS2 | Cell-free autoPARsylation | 6 | >300-fold | >300-fold | [1][2][3][4][8] |

| PARP1 | Cell-free autoPARsylation | >19,000 | - | - | [8] |

| PARP2 | Cell-free autoPARsylation | 32 | - | - | [8] |

Wnt/β-catenin Signaling Pathway

Tankyrase enzymes regulate the Wnt/β-catenin signaling pathway by targeting Axin for poly(ADP-ribosyl)ation (PARsylation), which leads to its ubiquitination and subsequent proteasomal degradation. In the absence of Wnt signaling, Axin is a key component of the β-catenin destruction complex. Inhibition of Tankyrase by NVP-TNKS656 stabilizes Axin, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes.

References

- 1. researchgate.net [researchgate.net]

- 2. assays.cancer.gov [assays.cancer.gov]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ucd.ie [ucd.ie]

- 7. superchemistryclasses.com [superchemistryclasses.com]

- 8. Wnt Signaling Pathway: Canonical & Non-Canonical Mechanisms in Cell Biology - Creative Biolabs [creativebiolabs.net]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using NVP-TNKS656

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NVP-TNKS656, a potent and selective tankyrase inhibitor, in various cell-based assays. The information herein is intended to guide researchers in investigating the cellular effects of NVP-TNKS656, particularly its impact on the Wnt/β-catenin signaling pathway and cancer cell proliferation.

Introduction to NVP-TNKS656

NVP-TNKS656 is a small molecule inhibitor that targets tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), two key enzymes in the poly(ADP-ribose) polymerase (PARP) family. Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a central component of the β-catenin destruction complex. By inhibiting tankyrases, NVP-TNKS656 stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling. This pathway is frequently hyperactivated in various cancers, making NVP-TNKS656 a promising candidate for anti-cancer drug development.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of NVP-TNKS656 against tankyrases and its cellular effects on Wnt signaling and proliferation in various cancer cell lines.

| Target/Assay | Cell Line | IC50/EC50 | Reference |

| Enzymatic Activity | |||

| TNKS1 | in vitro | 46 nM | [1] |

| TNKS2 | in vitro | 6 nM[2], 25 nM[1] | [1][2] |

| PARP1 | in vitro | >19,000 nM | [1] |

| PARP2 | in vitro | >32,000 nM | [1] |

| Wnt Signaling | |||

| SuperTopFlash Reporter | HEK293 | 3.5 nM | [1] |

| Axin2 mRNA reduction | MMTV-Wnt1 mouse xenograft | - | [1] |

| Cellular Proliferation | |||

| Colorectal Cancer | SW480 | 50 nM (cellular IC50) | [1] |

| Colorectal Cancer | DLD-1 | Not specified | |

| Colorectal Cancer | HCT116 | Not specified | |

| Hepatocellular Carcinoma | HepG2 | Not specified | |

| Hepatocellular Carcinoma | Huh7 | Not specified |

Signaling Pathway and Experimental Workflow Diagrams

Wnt/β-catenin Signaling Pathway and Inhibition by NVP-TNKS656

Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of NVP-TNKS656.

Experimental Workflow for Assessing NVP-TNKS656 Activity

Caption: General experimental workflow for evaluating NVP-TNKS656.

Experimental Protocols

Tankyrase Auto-Poly-ADP-Ribosylation (PARsylation) Assay (In Vitro)

This assay measures the enzymatic activity of tankyrases by quantifying their auto-PARsylation. NVP-TNKS656 is expected to inhibit this process.

Materials:

-

Recombinant human GST-TNKS1/2 protein

-

NVP-TNKS656

-

3H-NAD+

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT

-

20% Trichloroacetic Acid (TCA)

-

Filter plates (e.g., Millipore MultiScreenHTS)

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, 20 nM GST-TNKS1 or GST-TNKS2, and varying concentrations of NVP-TNKS656 (e.g., 0.1 nM to 10 µM).

-

Pre-incubate the mixture for 15 minutes at 30°C.

-

Initiate the reaction by adding 3H-NAD+ to a final concentration of 1 µM.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding ice-cold 20% TCA.

-

Transfer the reaction mixture to a filter plate and wash three times with 10% TCA to remove unincorporated 3H-NAD+.

-

Add scintillation fluid to each well.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

SuperTopFlash (STF) Reporter Gene Assay

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.

Materials:

-

HEK293 cells

-

SuperTopFlash and FopFlash (negative control) reporter plasmids

-

Renilla luciferase plasmid (for normalization)